molecular formula C9H15N3O B1604148 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 1039837-72-3

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B1604148
M. Wt: 181.23 g/mol
InChI Key: WQLPDVOLWMKLQO-UHFFFAOYSA-N
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Description

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine is a chemical compound . It is often used in various scientific and industrial applications .


Synthesis Analysis

The synthesis of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine involves several steps . The process typically involves the use of various reagents and conditions . More detailed information about the synthesis process can be found in the referenced documents .


Molecular Structure Analysis

The molecular structure of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine is represented by the formula C9H15N3O . The InChI code for this compound is 1S/C9H15N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6,10H2 .


Chemical Reactions Analysis

The chemical reactions involving 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine are complex and can vary depending on the conditions and reagents used . Detailed information about these reactions can be found in the referenced documents .


Physical And Chemical Properties Analysis

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine has a molecular weight of 181.24 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that has been synthesized and characterized in various studies. One study detailed the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, highlighting the high yield and effective characterization through spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018). Another similar synthesis involved reacting p-toluic hydrazide and glycine via the polyphosphoric acid condensation route, showcasing high yield and detailed spectroscopic characterization (Shimoga, Shin, & Kim, 2018).

Novel Cytotoxic Agents

A significant application of similar compounds involves the synthesis of novel cytotoxic agents. A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines demonstrated potential anti-tumor activity against several cancer cell lines. Compounds exhibited better cytotoxic activity compared to the reference drug doxorubicin in some cases, highlighting their potential as novel anticancer agents (Ramazani et al., 2014).

Antimicrobial Activity

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine derivatives have been explored for their antimicrobial properties. Synthesis and antimicrobial evaluation of certain derivatives showed variable degrees of activity against both bacterial and fungal strains, contributing to the compound's potential as a basis for developing new antimicrobial agents (Visagaperumal et al., 2010).

Neuroprotective Voltage-dependent Sodium Channel Modulators

Research into oxadiazolylindazole sodium channel modulators, which share a structural relation to 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine, revealed compounds that demonstrated neuroprotective activity in hippocampal slices comparable to established neuroprotective agents. These findings suggest a potential application in developing treatments for neurological conditions (Clutterbuck et al., 2009).

Anticoagulant Agents

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticoagulant properties. The compounds exhibited significant increases in prothrombin time and clotting time, indicating their potential as promising anticoagulant therapy options (Iyer et al., 2016).

properties

IUPAC Name

(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLPDVOLWMKLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649249
Record name 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine

CAS RN

1039837-72-3
Record name 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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